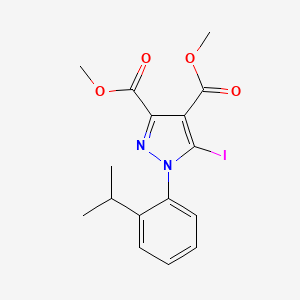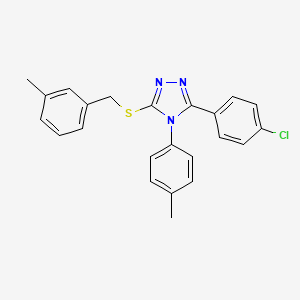![molecular formula C22H27N5O3S B12028880 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12028880.png)
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(4-terc-butilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3,5-dimetoxifenil)acetamida es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-amino-5-(4-terc-butilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3,5-dimetoxifenil)acetamida típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del anillo triazol, la introducción del grupo sulfanyl y el acoplamiento con la porción de dimetoxifenil acetamida. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio, teniendo en cuenta la rentabilidad, la seguridad y el impacto ambiental. Los reactores de flujo continuo y las plataformas de síntesis automatizada pueden emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[4-amino-5-(4-terc-butilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3,5-dimetoxifenil)acetamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo sulfanyl puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo nitro puede reducirse a un grupo amino.
Sustitución: El anillo triazol puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o la hidrogenación catalítica.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación del grupo sulfanyl puede producir sulfoxidos o sulfonas, mientras que la sustitución nucleofílica en el anillo triazol puede introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede servir como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, este compuesto puede investigarse por su potencial como una molécula bioactiva. Su anillo triazol y grupo sulfanyl se sabe que interactúan con objetivos biológicos, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En medicina, 2-{[4-amino-5-(4-terc-butilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3,5-dimetoxifenil)acetamida puede estudiarse por su potencial terapéutico. Su estructura sugiere posibles aplicaciones como agente antimicrobiano, anticancerígeno o antiinflamatorio.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-amino-5-(4-terc-butilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3,5-dimetoxifenil)acetamida implica su interacción con objetivos moleculares específicos. El anillo triazol puede unirse a enzimas o receptores, modulando su actividad. El grupo sulfanyl puede participar en reacciones redox, influyendo en los procesos celulares. La porción de dimetoxifenil acetamida puede mejorar la solubilidad y biodisponibilidad del compuesto, facilitando sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[4-amino-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3,5-dimetoxifenil)acetamida
- 2-{[4-amino-5-(4-etilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3,5-dimetoxifenil)acetamida
- 2-{[4-amino-5-(4-isopropilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3,5-dimetoxifenil)acetamida
Singularidad
La singularidad de 2-{[4-amino-5-(4-terc-butilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3,5-dimetoxifenil)acetamida radica en su grupo terc-butilfenil, que puede influir en sus propiedades estéricas y electrónicas. Esto puede resultar en actividades biológicas distintas y reactividad química en comparación con compuestos similares con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C22H27N5O3S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H27N5O3S/c1-22(2,3)15-8-6-14(7-9-15)20-25-26-21(27(20)23)31-13-19(28)24-16-10-17(29-4)12-18(11-16)30-5/h6-12H,13,23H2,1-5H3,(H,24,28) |
Clave InChI |
MGDUNHQXALGRAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028802.png)
![N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12028817.png)
![(5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12028831.png)




![2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028868.png)
![4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12028870.png)


![3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028897.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)

